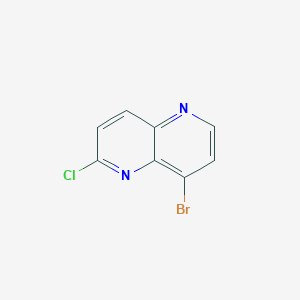

8-Bromo-2-chloro-1,5-naphthyridine

Descripción general

Descripción

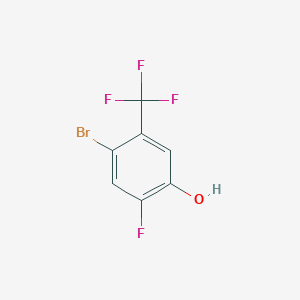

8-Bromo-2-chloro-1,5-naphthyridine is a derivative of 1,5-naphthyridine, a class of heterocyclic compounds . These compounds are significant in the field of medicinal chemistry due to their wide range of biological activities .

Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives has been extensively studied . Strategies include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis

1,5-Naphthyridines are considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms . Six isomeric naphthyridines are possible .Chemical Reactions Analysis

1,5-Naphthyridine derivatives exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .Aplicaciones Científicas De Investigación

-

Synthesis and Reactivity of 1,5-Naphthyridine Derivatives

- Field : Organic Chemistry

- Application Summary : 1,5-Naphthyridine derivatives have significant importance in medicinal chemistry due to their wide variety of biological activities . They are synthesized through various strategies and exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .

- Methods of Application : Alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .

- Results or Outcomes : The synthesis and reactivity of 1,5-naphthyridine derivatives have been extensively studied over the past 18 years, leading to a better understanding of their properties and potential applications .

-

Fused 1,5-Naphthyridines

- Field : Organic Chemistry

- Application Summary : Fused 1,5-naphthyridines have versatile applications in synthetic organic chemistry and play an important role in medicinal chemistry . They are synthesized through various protocols such as Friedländer, Skraup, Semmlere-Wolff, and hetero-Diels-Alder .

- Methods of Application : The desired 8-(2-chlorophenyl)-2-methoxy[1,5]naphthyridine derivatives were prepared from 8-bromo-2-methoxynaphthyridine and 2-chlorophenylboronic acids via a Suzuki–Miyaura coupling .

- Results or Outcomes : Fused 1,5-naphthyridines have been found to exhibit a wide variety of biological activities, making them a significant focus in the field of medicinal chemistry .

-

Anticancer Properties

- Field : Medicinal Chemistry

- Application Summary : 1,6-naphthyridines, which are structurally similar to 1,5-naphthyridines, have been found to exhibit a variety of pharmacological activities, including anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities .

- Methods of Application : The specific methods of application would depend on the exact derivative and the target cancer type. Typically, these compounds would be administered as part of a therapeutic regimen, potentially in combination with other anticancer drugs .

- Results or Outcomes : While the specific outcomes would depend on the derivative and the cancer type, generally these compounds have shown promise in preclinical studies for their anticancer activities .

-

Synthesis of Aryl- and Hetarylfurocoumarins

- Field : Organic Chemistry

- Application Summary : 1,5-Naphthyridine derivatives can be used in the synthesis of aryl- and hetarylfurocoumarins via the Suzuki reaction .

- Methods of Application : The desired derivatives can be prepared from 8-bromo-2-methoxynaphthyridine and 2-chlorophenylboronic acids via a Suzuki–Miyaura coupling .

- Results or Outcomes : The successful synthesis of these compounds demonstrates the utility of 1,5-naphthyridine derivatives in complex organic synthesis .

-

Metal Complex Formation

- Field : Inorganic Chemistry

- Application Summary : 1,5-Naphthyridine derivatives can act as ligands for the formation of metal complexes . These complexes can have a variety of applications, including catalysis, materials science, and medicinal chemistry .

- Methods of Application : The specific methods of application would depend on the exact derivative and the target metal ion. Typically, these compounds would be mixed with a metal salt in a suitable solvent, and the resulting complex would be isolated by precipitation or crystallization .

- Results or Outcomes : The formation of these metal complexes can lead to new materials with unique properties, such as magnetism, luminescence, or reactivity .

-

Optical Applications

- Field : Materials Science

- Application Summary : Fused 1,5-naphthyridines can have optical applications . For example, they can be used in the design of organic light-emitting diodes (OLEDs) or other optoelectronic devices .

- Methods of Application : The specific methods of application would depend on the exact derivative and the target device. Typically, these compounds would be incorporated into a device structure as a layer or a dopant .

- Results or Outcomes : The incorporation of these compounds into optoelectronic devices can lead to improved performance, such as higher efficiency or longer lifetime .

Safety And Hazards

While specific safety and hazard information for 8-Bromo-2-chloro-1,5-naphthyridine is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Propiedades

IUPAC Name |

8-bromo-2-chloro-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-5-3-4-11-6-1-2-7(10)12-8(5)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLWWGPNOSBDHLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C(C=CN=C21)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-2-chloro-1,5-naphthyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-acetyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1446233.png)

![Octanethioic acid, S-[2-(acetylamino)ethyl] ester](/img/structure/B1446235.png)

![(7-Benzyloxy-benzo[1,3]dioxol-5-yl)-methanol](/img/structure/B1446241.png)